molecular formula C8H6BrClN2 B11770474 6-Bromo-5-chloro-2-methyl-1H-benzimidazole CAS No. 221548-18-1

6-Bromo-5-chloro-2-methyl-1H-benzimidazole

Cat. No.: B11770474
CAS No.: 221548-18-1
M. Wt: 245.50 g/mol
InChI Key: SJJUHQDEQLCDLA-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-3-chloroaniline with methyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the bromine or chlorine positions.

Scientific Research Applications

6-Bromo-5-chloro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    5-Bromo-2-chloro-1H-benzo[d]imidazole: Similar structure but lacks the methyl group.

    6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Contains a fluorine and isopropyl group instead of chlorine.

    5-Chloro-2-methyl-1H-benzo[d]imidazole: Lacks the bromine atom.

Uniqueness: 6-Bromo-5-chloro-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse applications. The combination of these substituents with the benzimidazole core makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

221548-18-1

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

5-bromo-6-chloro-2-methyl-1H-benzimidazole

InChI

InChI=1S/C8H6BrClN2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)

InChI Key

SJJUHQDEQLCDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)Cl)Br

Origin of Product

United States

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